
4-(Cyclopropyloxy)butanal
Description
4-(Cyclopropyloxy)butanal is an aldehyde derivative featuring a cyclopropyl ether group at the fourth carbon of the butanal chain. Its molecular formula is C₇H₁₂O₂, with a molecular weight of 128.17 g/mol. Structurally, the cyclopropyl moiety introduces rigidity and ring strain, which can influence its reactivity, volatility, and interactions in biological or chemical systems. For instance, 4-(n-heptyloxy)butanal is a known pheromone component in the Asian longhorned beetle (Anoplophora glabripennis), where it synergizes attraction when combined with other compounds .
Properties
Molecular Formula |
C7H12O2 |
---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
4-cyclopropyloxybutanal |
InChI |
InChI=1S/C7H12O2/c8-5-1-2-6-9-7-3-4-7/h5,7H,1-4,6H2 |
InChI Key |
HVMPUYSWTQZPHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OCCCC=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The cyclopropyloxy group in this compound reduces hydrophobicity compared to the longer heptyl chain in 4-(n-heptyloxy)butanal. The heptyloxy chain in 4-(n-heptyloxy)butanal increases molecular weight and hydrophobicity, making it suitable for pheromone applications where low volatility and sustained release are advantageous .
Volatility and Solubility :
- Butanal, the simplest analog, is highly volatile and water-miscible, ideal for industrial uses. In contrast, the bulky substituents in this compound and 4-(n-heptyloxy)butanal reduce volatility significantly.
Research Findings and Functional Comparisons
Stability and Environmental Impact
- 4-(n-Heptyloxy)butanal ’s long alkyl chain enhances environmental persistence, raising concerns about bioaccumulation.
- The cyclopropyloxy group may degrade more readily due to ring strain, though this requires experimental validation.
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